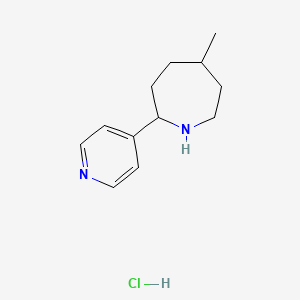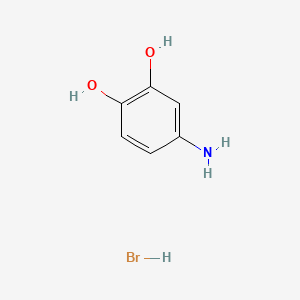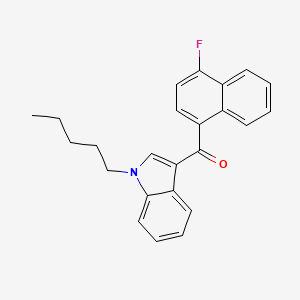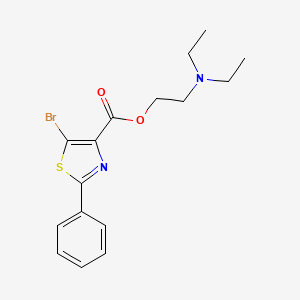
D-苯丙氨酸-d5
描述
D-Phenyl-D5-alanine, also known as D-Phenyl-D5-alanine, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 170.223. The purity is usually 95%.
BenchChem offers high-quality D-Phenyl-D5-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Phenyl-D5-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学研究
“D-苯丙氨酸-d5”用于化学研究,特别是在化学反应和过程的研究中。 其独特的结构和性质使其成为研究人员的宝贵工具 .
医药应用
“this compound”在制药行业用作合成各种药物的构建块。 将其整合到小分子治疗剂、肽和蛋白质中是一种常见的方法 .
生物催化合成
利用欧芹(PcPAL)的苯丙氨酸解氨酶的突变体开发了具有高合成价值的“this compound”类似物的生物催化合成方法。 该工艺已针对生产有价值的苯丙氨酸进行了优化 .
光学纯D-和L-苯丙氨酸类似物的生产
“this compound”用于生产光学纯的D-和L-苯丙氨酸类似物。 这些类似物是制药行业重要的手性构建块 .
工业流程
“this compound”用于工业流程,例如DSM(荷兰)的多吨级规模生产(S)-2,3-二氢-1H-吲哚-2-羧酸 .
蛋白质工程
“this compound”用于蛋白质工程,特别是在开发对多种芳基丙氨酸衍生物具有增强活性和选择性的苯丙氨酸解氨酶(PALs)和苯丙氨酸氨基变位酶(PAMs)方面 .
作用机制
Target of Action
D-Phenylalanine-d5, also known as D-Phenyl-D5-alanine, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.
Mode of Action
D-Phenylalanine-d5 interacts with its targets through a sodium-independent, high-affinity transport mechanism. This interaction involves large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with SLC3A2/4F2hc . This interaction leads to changes in cellular activities.
Biochemical Pathways
D-Phenylalanine-d5 is involved in the shikimate pathway , which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan . This pathway involves seven metabolic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate and ultimately chorismate . Chorismate serves as the branch point for dedicated aromatic amino acid biosynthesis .
Pharmacokinetics
It is known that d-phenylalanine-d5 is distributed to the various tissues of the body via the systemic circulation . It appears to cross the blood-brain barrier less efficiently than L-phenylalanine, and so a small amount of an ingested dose of D-Phenylalanine-d5 is excreted in the urine without penetrating the central nervous system .
Result of Action
D-Phenylalanine-d5 has been shown to increase fatty acid oxidation and mitochondrial biogenesis in Sprague-Dawley rats, which may be due to its ability to activate the receptor α . D-Phenylalanine-d5 also has an effect on insulin resistance, as it increases the expression of hydroxylase in liver tissue . Furthermore, D-Phenylalanine-d5 slows the action of the enzymes carboxypeptidase A or endorphinase and enkephalinase, which degrade endorphins, potentially helping to reduce pain .
Action Environment
The action, efficacy, and stability of D-Phenylalanine-d5 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, such as other amino acids or drugs . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .
生化分析
Biochemical Properties
D-Phenylalanine-d5 is involved in several biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall biochemical processes within the cell . For instance, D-Phenylalanine-d5 has been found to inhibit the development of biofilms in certain bacterial species, indicating its potential role in microbial interactions .
Cellular Effects
The effects of D-Phenylalanine-d5 on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, D-Phenylalanine-d5 is known to play a role in adrenergic and dopaminergic neurotransmission, which can lead to various effects on cell function .
Molecular Mechanism
At the molecular level, D-Phenylalanine-d5 exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Phenylalanine-d5 has been found to interact with Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Phenylalanine-d5 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Phenylalanine-d5 can vary with different dosages in animal models . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Metabolic Pathways
D-Phenylalanine-d5 is involved in the phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
D-Phenylalanine-d5 is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the L-type amino acid transporter 1, which is involved in the transport of large neutral amino acids such as phenylalanine .
Subcellular Localization
The subcellular localization of D-Phenylalanine-d5 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, D2 receptors, which interact with D-Phenylalanine-d5, have been found to be localized in discrete signaling sites along the plasma membrane .
属性
IUPAC Name |
(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-NQJMBGHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
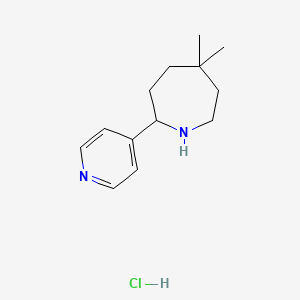
![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)

![2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584607.png)
![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)
![Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B584612.png)


